molecular formula C20H22O9 B10818180 Ginkgolide K [WHO-DD] CAS No. 153355-70-5

Ginkgolide K [WHO-DD]

Cat. No.: B10818180
CAS No.: 153355-70-5
M. Wt: 406.4 g/mol
InChI Key: MGXAKXRVQRODDX-LRSNRTHXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ginkgolide K typically involves the high-temperature reaction of Ginkgolide B in an organic solvent under the conditions of inorganic acids such as hydrochloric acid and sulfuric acid . One method includes dissolving Ginkgolide B in dry dichloromethane, cooling the solution to -25°C under nitrogen protection, and adding a fluorinating agent like DAST (diethylaminosulfur trifluoride) dropwise. The reaction is quenched with purified water, and the product is extracted and purified by column chromatography .

Industrial Production Methods: Industrial production of Ginkgolide K faces challenges such as high reaction temperatures and difficulties in scaling up production. advancements in reaction conditions and purification techniques have improved the yield and purity of Ginkgolide K, making it more feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ginkgolide K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for further study .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Ginkgolide K, which are studied for their enhanced biological activities and potential therapeutic applications .

Comparison with Similar Compounds

  • Ginkgolide A
  • Ginkgolide B
  • Ginkgolide C
  • Ginkgolide J
  • Ginkgolide L
  • Ginkgolide M

Ginkgolide K stands out for its specific therapeutic applications and unique chemical structure, making it a valuable compound for further research and development.

Properties

CAS No.

153355-70-5

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

(1S,3R,6R,7S,8S,10R,11S,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione

InChI

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19+,20+/m0/s1

InChI Key

MGXAKXRVQRODDX-LRSNRTHXSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@]34[C@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O

Canonical SMILES

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O

Origin of Product

United States

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